Calcium tetrafluoroborate hydrate

Description

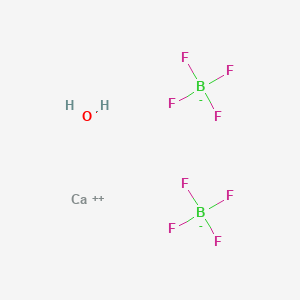

Structure

2D Structure

Properties

IUPAC Name |

calcium;ditetrafluoroborate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ca.H2O/c2*2-1(3,4)5;;/h;;;1H2/q2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBMOPDWSRCZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaF8H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589957 | |

| Record name | Calcium tetrafluoroborate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304851-97-6 | |

| Record name | Calcium tetrafluoroborate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 304851-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Controlled Crystallization of Calcium Tetrafluoroborate Hydrate

Solution-Based Synthesis Approaches

The primary method for synthesizing calcium tetrafluoroborate (B81430) hydrate (B1144303) is through solution-based reactions. This typically involves the reaction of a calcium salt with fluoroboric acid (HBF₄) in an aqueous medium. Common calcium precursors include calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂).

The reaction with calcium carbonate proceeds with the evolution of carbon dioxide gas:

CaCO₃(s) + 2HBF₄(aq) → Ca(BF₄)₂(aq) + H₂O(l) + CO₂(g)

Alternatively, using calcium hydroxide results in the formation of water:

Ca(OH)₂(s) + 2HBF₄(aq) → Ca(BF₄)₂(aq) + 2H₂O(l)

Following the neutralization reaction, the resulting aqueous solution of calcium tetrafluoroborate is typically concentrated by controlled evaporation to induce crystallization of the hydrate. The careful management of reactant stoichiometry and removal of impurities are critical for obtaining a pure product.

Targeted Hydration State Synthesis and Control

The specific hydration state of the crystallized solid is a critical parameter. While previously referred to as Ca(BF₄)₂·xH₂O, detailed crystal structure analysis from powder diffraction data has definitively identified the stable form as calcium tetraaquabis(tetrafluoroborate) , with the precise formula Ca(H₂O)₄(BF₄)₂ . nih.govnih.gov

In this structure, the water molecules are not interstitial or loosely bound; they are fundamental components of the coordination sphere of the calcium ion. nih.gov Each calcium ion is coordinated by four water molecules and four fluorine atoms from the tetrafluoroborate anions, forming a [CaO₄F₄] square antiprism. These units link with [BF₄] tetrahedra to create one-dimensional infinite ribbons, which are interconnected by a network of hydrogen bonds. nih.govnih.gov Consequently, the synthesis from aqueous solutions naturally yields this tetrahydrate, as the water molecules are integral to the crystal lattice formation. Controlling the synthesis to achieve this specific tetrahydrate involves ensuring crystallization occurs from an aqueous solution where water is readily available to be incorporated into the crystal structure.

Crystallization Kinetics and Growth Modifiers

The physical properties of the final crystalline product are highly dependent on the kinetics of crystallization and the presence of any growth-modifying substances.

Crystallization from a solution is driven by supersaturation, which can be achieved by cooling the saturated solution or by evaporating the solvent. The level of supersaturation is a critical factor influencing both nucleation (the formation of new crystal nuclei) and crystal growth. rsc.org

High Supersaturation: Rapid cooling or evaporation leads to high supersaturation, which favors rapid, spontaneous nucleation, often resulting in a large number of small, potentially less-ordered crystals.

Low Supersaturation: Slow, controlled cooling allows for lower supersaturation levels, where the growth of existing crystals is favored over the formation of new nuclei. This generally leads to larger, more uniform, and higher-purity crystals.

The presence of additives or impurities in the crystallization medium can significantly alter the morphology (shape) and purity of the resulting crystals. Additives function by selectively adsorbing to specific faces of the growing crystal, inhibiting growth on those faces and promoting growth on others. orientjchem.org While specific studies on additives for calcium tetrafluoroborate are limited, principles from other calcium salts like calcium carbonate are applicable. orientjchem.orgnih.gov

Organic Additives: Molecules such as polysaccharides or amino acids can interact with the crystal surface, leading to modified habits like truncated or elongated crystals. orientjchem.org

Inorganic Ions: The presence of other ions can interfere with lattice formation or become incorporated into the crystal, affecting both morphology and purity. nih.gov For instance, cationic additives have been shown to be effective in creating composite materials with tailored properties in other inorganic single crystals. nih.gov

To achieve highly uniform crystals or to study metastable forms, advanced crystallization techniques may be employed. Low-temperature crystallization, for example, can slow down growth kinetics, providing greater control over the crystal formation process. nih.gov This method has been successfully used to control the crystallinity of other calcium-based compounds, such as calcium phosphate (B84403) coatings for biomedical applications, where crystallization temperature was significantly decreased. nih.gov Such techniques could potentially be applied to calcium tetrafluoroborate hydrate to refine crystal size distribution and minimize defects.

Purification and Drying Protocols for Specific Applications

For certain advanced applications, particularly as an electrolyte precursor for calcium-ion batteries, obtaining a dry, contaminant-free anhydrous Ca(BF₄)₂ is essential. nih.gov However, the removal of water from the stable Ca(H₂O)₄(BF₄)₂ hydrate is notoriously difficult. nih.gov

Because the water molecules are integral to the crystal structure, simply heating the hydrate does not lead to simple dehydration. Instead, it often results in hydrolysis of the tetrafluoroborate anion at elevated temperatures (above 170 °C), forming undesirable byproducts. nih.gov Thermogravimetric analysis shows a multi-step decomposition, indicating that the water is not easily removed without causing chemical breakdown. nih.gov

Therefore, producing the anhydrous salt requires specialized protocols:

Aprotic Synthesis: Alternative synthetic routes that avoid water entirely, for example, by reacting calcium hydride (CaH₂) with a fluoroboric acid-ether complex in a non-aqueous solvent.

Controlled Vacuum Drying: Rigorous drying of the hydrate under high vacuum and carefully controlled, moderately elevated temperatures may remove water, but the risk of hydrolysis remains. This process must be carefully monitored to prevent decomposition.

The choice of purification and drying method is dictated by the stringent purity and anhydrous requirements of the intended application.

Table of Synthesis Parameters and Their Effects

| Parameter | Control Method | Effect on Crystallization |

| Supersaturation | Rate of cooling or solvent evaporation | High levels lead to rapid nucleation and small crystals; low levels favor growth of larger, purer crystals. rsc.org |

| Seeding | Introduction of pre-formed crystals | Bypasses primary nucleation, promotes uniform growth, and controls crystal size and orientation. fastercapital.comtaylorandfrancis.com |

| Additives/Impurities | Controlled addition or removal | Can alter crystal morphology by selective adsorption to crystal faces; affects purity. orientjchem.orgnih.gov |

| Temperature | Heating/cooling of the solution | Influences solubility, supersaturation, and the kinetics of crystal growth and nucleation. rsc.org |

| Hydration | Use of aqueous solvent | Leads to the formation of the stable Ca(H₂O)₄(BF₄)₂ tetrahydrate due to water's role in the crystal lattice. nih.gov |

Advanced Structural Elucidation of Calcium Tetrafluoroborate Hydrate

Single-Crystal X-ray Diffraction Studies

While powder X-ray diffraction has been pivotal in solving the structure of calcium tetrafluoroborate (B81430) hydrate (B1144303), the pursuit of single crystals remains a key objective for obtaining even more precise structural data. iucr.orgcristal.org Single-crystal X-ray diffraction offers the highest resolution for determining atomic positions, bond lengths, and angles. Though a definitive single-crystal study for Ca(H₂O)₄(BF₄)₂ is not yet available, the technique remains the gold standard for crystallographic analysis. nih.govresearchgate.netjyu.fi

Powder X-ray Diffraction Analysis and Rietveld Refinement

The crystal structure of what was previously known as Ca(BF₄)₂·xH₂O has been successfully determined from laboratory powder X-ray diffraction data. iucr.orgnih.govnih.govcristal.org This was a significant achievement as no single crystals were available for analysis. cristal.org The analysis involved indexing the powder pattern, which led to the identification of a triclinic unit cell. iucr.org

The Rietveld refinement method was instrumental in analyzing the powder diffraction data. researchgate.netnih.gov This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. nih.gov The refinement process for calcium tetrafluoroborate hydrate confirmed the structural model and provided detailed crystallographic parameters. iucr.orgcristal.org

Determination of Unit Cell Parameters and Space Group

Through powder diffraction data, the crystal system for Ca(H₂O)₄(BF₄)₂ was identified as triclinic with the space group P1̅. cristal.org The unit cell parameters at 293 K have been determined as follows:

| Parameter | Value |

| a (Å) | 5.5192 (3) |

| b (Å) | 7.6756 (3) |

| c (Å) | 11.6518 (5) |

| α (°) | 77.439 (3) |

| β (°) | 89.579 (3) |

| γ (°) | 88.625 (2) |

| V (ų) | 481.65 (4) |

This data is based on a study by Le Bail (2025). cristal.org

Re-evaluation of Hydration Formulas from Diffraction Data (e.g., Ca(H₂O)₄(BF₄)₂)

Initial estimations of the water content in this compound varied, with some suggesting a pentahydrate (x=5). cristal.org However, the structural solution from powder diffraction data definitively established that there are four water molecules per formula unit. iucr.orgnih.govnih.govcristal.org The analysis revealed that all four water molecules are directly coordinated to the calcium cation, leaving no space for interstitial water molecules. iucr.orgnih.govcristal.org This led to the reformulation of the compound as Ca(H₂O)₄(BF₄)₂, which is isostructural with calcium perchlorate (B79767) tetrahydrate, Ca(ClO₄)₂·4H₂O. iucr.orgnih.govcristal.org

Neutron Diffraction for Hydrogen Atom Localization

While X-ray diffraction is excellent for locating heavier atoms, it is less effective for precisely determining the positions of hydrogen atoms. Neutron diffraction is the preferred method for this purpose due to the comparable scattering cross-sections of hydrogen (or deuterium) and other elements. geologyscience.ru Although a neutron powder diffraction study would provide a complete confirmation of the hydrogen positions in Ca(H₂O)₄(BF₄)₂, such a study has been proposed but not yet reported. iucr.org However, the hydrogen bonding scheme has been inferred from the positions of the heavier atoms determined by X-ray diffraction. cristal.org

Coordination Environment of Calcium Cations (e.g., [CaO₄F₄] Square Antiprisms)

The structural analysis of Ca(H₂O)₄(BF₄)₂ reveals a specific coordination environment for the calcium cation. iucr.orgnih.govnih.govcristal.org Each Ca²⁺ ion is coordinated by four oxygen atoms from the water molecules and four fluorine atoms from the tetrafluoroborate anions. iucr.orgnih.govnih.govcristal.org These eight atoms form a distorted square antiprism around the central calcium ion, creating a [CaO₄F₄] coordination polyhedron. iucr.orgnih.govnih.govcristal.org These square antiprisms share fluorine corners with the [BF₄] tetrahedra, forming one-dimensional infinite ribbons that extend along the crystallographic direction. iucr.orgcristal.org

Intermolecular Interactions and Hydrogen Bonding Networks (e.g., H⋯F and H⋯O Interactions)

The crystal structure of Ca(H₂O)₄(BF₄)₂ is further stabilized by an extensive network of hydrogen bonds. iucr.orgnih.govcristal.org These interactions occur between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of the tetrafluoroborate anions (H⋯F), as well as the oxygen atoms of adjacent water molecules (H⋯O). iucr.orgnih.govcristal.org

The hydrogen bonding scheme is complex, with both O—H⋯F and O—H⋯O interactions present. iucr.orgcristal.org These hydrogen bonds link the one-dimensional ribbons of [CaO₄F₄] square antiprisms and [BF₄] tetrahedra into a three-dimensional structure. iucr.orgcristal.org There are no intra-ribbon hydrogen bonds; instead, each ribbon is connected to four adjacent ribbons through this hydrogen bonding network. cristal.org

The geometry of some of the key hydrogen bonds is detailed in the table below:

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O1–H11···O3 | 0.84 (4) | 2.19 (4) | 2.859 (14) | 138 (4) |

| O1–H12···F2 | 0.83 (7) | 2.17 (6) | 2.925 (14) | 151 (5) |

| O2–H21···O4 | 0.86 (3) | 2.23 (5) | 3.015 (13) | 152 (6) |

| O2–H22···F2 | 0.88 (2) | 2.18 (3) | 3.041 (12) | 170 (7) |

This data is based on a study by Le Bail (2025). cristal.org

Structural Analogies and Isostructural Relationships with Related Compounds

The crystal structure of this compound, more accurately formulated as calcium tetraaquabis(tetrafluoroborate), [Ca(H₂O)₄(BF₄)₂], exhibits significant structural similarities and interesting differences when compared with related compounds such as calcium perchlorate tetrahydrate, [Ca(H₂O)₄(ClO₄)₂], and anhydrous strontium tetrafluoroborate, Sr(BF₄)₂. These comparisons provide valuable insights into the influence of ionic size, anion shape, and hydration state on the resulting crystal lattices.

A key structural feature of [Ca(H₂O)₄(BF₄)₂] is its isostructural relationship with calcium perchlorate tetrahydrate. nih.goviucr.org This means they share the same crystal structure, despite the difference in the anionic species (BF₄⁻ vs. ClO₄⁻). The crystal structure of [Ca(H₂O)₄(BF₄)₂] was determined from powder diffraction data and revealed a triclinic system with the space group P1. cristal.org In this structure, the calcium ion is coordinated by four water molecules and four fluorine atoms from two tetrafluoroborate anions, resulting in a [CaO₄F₄] square antiprism. nih.govcristal.org These antiprisms share fluorine corners with the [BF₄] tetrahedra to form one-dimensional infinite ribbons. nih.govcristal.org These ribbons are then interconnected by a complex network of hydrogen bonds involving both H···F and H···O interactions. nih.govcristal.org

In contrast, the structural relationship with strontium tetrafluoroborate is one of analogy rather than isostructurality, primarily due to the anhydrous nature of the latter and the difference in the cation. Anhydrous strontium tetrafluoroborate, Sr(BF₄)₂, crystallizes in the orthorhombic space group. In its structure, the strontium atom is also surrounded by eight fluorine atoms from neighboring tetrafluoroborate anions, forming a square-antiprismatic coordination polyhedron. However, the absence of water molecules leads to a different, more condensed three-dimensional network compared to the hydrated calcium salt. It is noteworthy that anhydrous Sr(BF₄)₂ is isomorphous with anhydrous Ca(BF₄)₂.

Table 1: Crystallographic Data for this compound and Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Calcium Tetrafluoroborate Tetrahydrate | [Ca(H₂O)₄(BF₄)₂] | Triclinic | P1 | 5.5192(3) | 7.6756(3) | 11.6518(5) | 77.439(3) | 89.579(3) | 88.625(2) | cristal.org |

| Calcium Perchlorate Tetrahydrate | [Ca(H₂O)₄(ClO₄)₂] | Triclinic | P1 | Isostructural with [Ca(H₂O)₄(BF₄)₂] | nih.goviucr.org | |||||

| Strontium Tetrafluoroborate (Anhydrous) | Sr(BF₄)₂ | Orthorhombic | Not Specified | 9.602(5) | 9.259(5) | 13.890(6) | 90 | 90 | 90 |

Spectroscopic Characterization of Calcium Tetrafluoroborate Hydrate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of calcium tetrafluoroborate (B81430) hydrate (B1144303). These techniques are particularly useful for identifying the vibrational modes of the tetrafluoroborate anion and characterizing the water molecules within the crystal lattice.

The tetrafluoroborate anion (BF₄⁻) possesses a tetrahedral geometry, which governs its characteristic vibrational modes. wikipedia.org In an ideal Td symmetry, the BF₄⁻ anion has four fundamental modes of vibration: the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate antisymmetric stretching mode (ν₃), and the triply degenerate bending mode (ν₄). The activity of these modes in IR and Raman spectroscopy is determined by the selection rules for the Td point group. However, in the solid state, the crystal field can lead to a lowering of symmetry, resulting in the splitting of degenerate modes and the appearance of modes that are formally inactive.

The vibrational spectra of various tetrafluoroborate salts have been studied, providing a basis for the assignment of the vibrational bands in calcium tetrafluoroborate hydrate. researchgate.net For instance, Raman spectra of NaBF₄ crystals have been recorded and analyzed, with all group theoretically expected bands being observed and assigned. researchgate.net The assignment of these modes is crucial for understanding the interactions between the tetrafluoroborate anion and its surrounding environment in the crystal lattice of this compound.

Below is a table summarizing the typical vibrational modes of the tetrafluoroborate anion.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity (Td symmetry) |

| ν₁ (A₁) | Symmetric B-F stretch | ~760 - 780 | Raman active, IR inactive |

| ν₂ (E) | F-B-F bend | ~350 - 360 | Raman active, IR inactive |

| ν₃ (F₂) | Antisymmetric B-F stretch | ~1030 - 1100 | Raman active, IR active |

| ν₄ (F₂) | F-B-F bend | ~520 - 540 | Raman active, IR active |

Data compiled from spectroscopic studies of various tetrafluoroborate compounds. researchgate.net

Recent crystallographic studies have redefined the formula of this compound as Ca(H₂O)₄(BF₄)₂, indicating that the water molecules are directly coordinated to the calcium cation. nih.gov In this structure, there are no interstitial or lattice water molecules that are not part of the primary coordination sphere of the calcium ion. The water molecules are part of [CaO₄F₄] square antiprisms, which form one-dimensional infinite ribbons. nih.gov

Vibrational spectroscopy can differentiate between coordinated and lattice water molecules based on the positions and shapes of the O-H stretching and H-O-H bending bands. Coordinated water molecules typically exhibit bands at different frequencies compared to free or lattice water due to the influence of the metal cation. Studies on aqueous solutions of sodium tetrafluoroborate have shown that the presence of the BF₄⁻ anion can lead to a splitting of the O-H and O-D stretching bands of water molecules, suggesting a significant interaction between the anion and water. cdnsciencepub.com In Ca(H₂O)₄(BF₄)₂, the water molecules are involved in hydrogen bonding with the fluorine atoms of the tetrafluoroborate anions, which would be reflected in the vibrational spectra. nih.gov

Temperature-dependent spectroscopic studies can provide valuable information on the stability of the hydration sphere and the dynamics of the water molecules in this compound. Photodissociation spectroscopy of temperature-controlled hydrated calcium ions, Ca⁺(H₂O), has demonstrated that temperature can influence the microscopic hydration process of metal ions. researchgate.net Although this study focuses on a single hydrated ion in the gas phase, the principles can be extended to understand the effects of temperature on the solid hydrate.

As the temperature of this compound is increased, changes in the vibrational spectra, particularly in the regions of O-H stretching and bending modes, can be expected. These changes may indicate the onset of dehydration or phase transitions. For instance, thermogravimetric analysis (TGA) of a sample previously identified as Ca(BF₄)₂·xH₂O showed a two-step decomposition at 158 °C and 240 °C, suggesting the loss of water at elevated temperatures. nih.gov Correlating these thermal events with changes in the IR and Raman spectra would provide a detailed picture of the temperature-dependent behavior of the hydrated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific nuclei. For this compound, several nuclei can be investigated, including ⁴³Ca, ¹¹B, and ¹⁹F, to provide detailed structural information.

Although ⁴³Ca NMR spectroscopy is challenging due to the low natural abundance and low resonance frequency of the ⁴³Ca nuclide, it can provide direct insights into the calcium binding environment. rsc.org The chemical shift and quadrupolar coupling constants obtained from ⁴³Ca NMR are sensitive to the coordination number and the symmetry of the local environment around the calcium ion. rsc.org For example, a study on Ca(TFSI)₂ in different ether solvents showed a single narrow ⁴³Ca NMR peak, suggesting a highly symmetric coordination structure or fast exchange between different coordination states. researchgate.net

¹¹B and ¹⁹F NMR are particularly useful for characterizing the tetrafluoroborate anion. The chemical shifts and line shapes of these nuclei are sensitive to the interactions of the anion with the surrounding water molecules and the calcium cation. Studies on fluoroborate solutions have utilized ¹¹B and ¹⁹F NMR to investigate hydrolysis and ion pairing. escholarship.org In the solid state, NMR can provide information on the symmetry of the BF₄⁻ ion and the presence of any dynamic processes.

Mass Spectrometry Techniques for Compositional Analysis and Ligand Interactions

Mass spectrometry (MS) offers high sensitivity and accuracy for determining the elemental and isotopic composition of materials. Techniques such as electrospray ionization (ESI) and inductively coupled plasma mass spectrometry (ICP-MS) can be applied to this compound.

ESI-MS, particularly under non-denaturing conditions, is a valuable tool for studying non-covalent interactions, such as protein-ligand complexes. nih.gov By analogy, this technique could potentially be used to study the interactions between the calcium ion, tetrafluoroborate anions, and water molecules in solution. Furthermore, ESI-MS has been successfully employed for the precise determination of the boron isotopic ratio (¹⁰B/¹¹B) in tetrafluoroborate solutions. rsc.org

ICP-MS is a highly sensitive technique for elemental analysis. Laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) has been shown to be a feasible method for the quantitative analysis of various elements in a calcium fluoride (B91410) matrix, using a calcium isotope as an internal standard. nih.gov This suggests that ICP-MS could be effectively used for the precise compositional analysis of this compound.

Thermal Stability and Degradation Mechanisms of Calcium Tetrafluoroborate Hydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques for evaluating the thermal stability of hydrated compounds. chembam.comwikipedia.orgebatco.comnih.gov TGA measures changes in mass with respect to temperature, while DSC measures the heat flow associated with thermal transitions. ebatco.comnih.gov

While specific TGA and DSC data for calcium tetrafluoroborate (B81430) hydrate (B1144303) are not extensively available in the public literature, the expected behavior can be inferred from the analysis of other calcium hydrates, such as calcium oxalate (B1200264) monohydrate and calcium citrate (B86180) tetrahydrate. ebatco.comcolab.ws A typical TGA curve for a hydrated salt shows distinct steps corresponding to the loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures. slideshare.net The DSC curve would show endothermic peaks corresponding to these dehydration and decomposition events. nih.gov

The dehydration of calcium tetrafluoroborate hydrate is expected to occur in discrete steps, with each step corresponding to the loss of a specific number of water molecules of crystallization. TGA is the primary method for quantifying these stages. slideshare.net For instance, the thermal decomposition of calcium citrate tetrahydrate shows two distinct dehydration steps, each involving the release of two moles of water, before the decomposition of the organic anion. colab.ws Similarly, analysis of calcium oxalate monohydrate reveals a clear, single-step loss of its water of crystallization before further decomposition. ebatco.com

For this compound, a hypothetical multi-stage water loss could be presented as follows, pending experimental verification. The precise temperatures for these stages would be dependent on factors such as heating rate and atmospheric conditions. abo.fi

Interactive Data Table: Hypothetical Water Loss Stages for this compound

| Dehydration Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Description |

| Stage 1 | 50 - 150 | Varies | Release of loosely bound surface water and/or initial crystal water. |

| Stage 2 | 150 - 300 | Varies | Release of more strongly bound crystal water to form the anhydrous salt. |

Note: The data in this table is illustrative and represents a general model for a hydrated salt. Specific experimental data for this compound is required for definitive values.

The energy required to remove the water of crystallization, known as the enthalpy of dehydration, can be quantified using DSC. nih.gov This value is critical for understanding the energy dynamics of the dehydration process. For other calcium salts, such as calcium sulfate (B86663), the heats of hydration have been determined through calorimetric measurements. nist.gov For example, the heat evolved in the hydration of hemihydrate to gypsum (calcium sulfate dihydrate) is approximately 4,100 cal/mole. nist.gov The dehydration of calcium oxalate hydrates also shows distinct endothermic events, with the enthalpy of dehydration for removing one, two, and three moles of water from calcium oxalates being 66.5, 83.6, and 143.9 kJ mol⁻¹, respectively.

Based on these examples, the dehydration of this compound would be an endothermic process, with specific enthalpy values corresponding to each water loss stage.

Interactive Data Table: Illustrative Enthalpies of Dehydration

| Dehydration Process | Associated Enthalpy (ΔHdeh) | Type of Transition |

| Ca(BF₄)₂·xH₂O → Ca(BF₄)₂·yH₂O + (x-y)H₂O | > 0 (Endothermic) | Dehydration |

| Ca(BF₄)₂·yH₂O → Ca(BF₄)₂ + yH₂O | > 0 (Endothermic) | Dehydration |

Note: The table illustrates the expected endothermic nature of dehydration. Actual enthalpy values for this compound require experimental determination.

In Situ Diffraction Studies During Thermal Treatment

In situ X-ray diffraction (XRD) is a powerful technique for studying the crystallographic changes that occur in a material as it is heated. rsc.orgsci-hub.se This method allows for the real-time identification of crystalline phases, providing direct evidence of dehydration and decomposition pathways.

Specific in-situ XRD studies on the thermal treatment of this compound are not readily found in the reviewed literature. However, studies on similar compounds, such as dolomite (B100054) (CaMg(CO₃)₂), demonstrate the utility of this technique. rsc.org In situ XRD of dolomite decomposition reveals its direct transformation into MgO and CaO, followed by the immediate carbonation of the nascent CaO to form calcite as an intermediate. rsc.org Similarly, studies on the dehydration of brushite (CaHPO₄·2H₂O) show its conversion to monetite (CaHPO₄) and an amorphous phase upon heating. researchgate.net

For this compound, an in-situ XRD experiment would be expected to show the initial diffraction pattern of the hydrated crystal structure. As the temperature increases, the disappearance of these peaks and the emergence of new peaks corresponding to a less hydrated or fully anhydrous form of calcium tetrafluoroborate would be observed. At higher temperatures, further changes in the diffraction pattern would indicate the decomposition of the anhydrous salt into subsequent products, such as calcium fluoride (B91410) (CaF₂) and boron oxides, the nature of which would depend on the atmosphere. fishersci.com

Hydrolytic Stability of the Tetrafluoroborate Anion in Aqueous Environments

The rate of hydrolysis of the tetrafluoroborate anion is significantly influenced by both temperature and pH. researchgate.netnih.gov Research indicates that the hydrolysis is markedly dependent on temperature, with higher temperatures accelerating the decomposition. nih.gov Furthermore, the pH of the aqueous solution plays a crucial role; acidic conditions tend to promote the hydrolysis of the anion. researchgate.netnih.gov Conversely, the BF₄⁻ anion is reported to be more stable under neutral and alkaline conditions. elsevierpure.com

One study on the hydrolysis kinetics of BF₄⁻ at a concentration of 10 mg-F/L demonstrated these dependencies clearly. At a constant temperature (298 K), the rate of hydrolysis was observed to be faster at pH 3 than at pH 7 or pH 11. At a neutral pH of 7, the hydrolysis rate increased with increasing temperature from 277 K to 308 K. researchgate.net

Interactive Data Table: Summary of Factors Influencing Tetrafluoroborate Hydrolysis

| Parameter | Influence on Hydrolysis Rate |

| Temperature | Increasing temperature accelerates the rate of hydrolysis. nih.gov |

| pH | Acidic conditions (low pH) promote hydrolysis. researchgate.netnih.gov |

| pH | Neutral to alkaline conditions (higher pH) result in greater stability. elsevierpure.com |

BF₄⁻ + 3H₂O ⇌ B(OH)₃ + 3H⁺ + 4F⁻

This equilibrium reaction shows that the tetrafluoroborate anion reacts with water to form boric acid and fluoride ions. The production of H⁺ ions indicates that the solution becomes more acidic as hydrolysis proceeds, which can, in turn, influence the reaction rate. The process involves the sequential replacement of fluoride ions on the boron center with hydroxyl groups. The presence of other ions, such as aluminum, can also influence the decomposition by forming stable fluoroaluminate complexes. elsevierpure.com

Long-Term Stability in Various Environmental Conditions

The long-term stability of this compound is a critical factor for its storage, handling, and application. Environmental conditions, particularly humidity and temperature, play a significant role in the degradation of this compound over time. The inherent chemical properties of the tetrafluoroborate anion and the hygroscopic nature of the calcium salt predispose it to specific degradation pathways.

The primary mechanism of degradation for this compound in the presence of moisture is hydrolysis. The tetrafluoroborate anion (BF₄⁻) is known to be susceptible to hydrolysis, a reaction that is accelerated by the presence of water. This process involves the reaction of the BF₄⁻ ion with water to form boric acid (H₃BO₃) and hydrofluoric acid (HF). The hygroscopic nature of this compound, as noted in its safety data sheets, means that it readily absorbs moisture from the atmosphere, which can initiate and propagate this degradation process even under ambient conditions. syr.eduthermofisher.com Long-term exposure to a humid environment is therefore expected to lead to a gradual decomposition of the salt, resulting in a loss of structural integrity and the formation of corrosive byproducts.

Elevated temperatures can also significantly impact the long-term stability of this compound. Thermal decomposition can occur, leading to the release of hazardous substances. The hazardous decomposition products identified for this compound include hydrogen fluoride (HF), calcium oxides, and oxides of boron. syr.eduthermofisher.com This indicates that at elevated temperatures, the compound breaks down, liberating the fluoride as highly corrosive hydrogen fluoride gas and leaving behind a residue of calcium and boron oxides.

The following table summarizes the expected long-term stability of this compound under different environmental conditions based on available data.

| Environmental Condition | Expected Long-Term Effects on this compound | Primary Degradation Mechanism | Potential Degradation Products |

|---|---|---|---|

| High Humidity (Ambient Temperature) | Gradual absorption of atmospheric water, leading to deliquescence and chemical decomposition. Loss of crystalline structure. | Hydrolysis of the tetrafluoroborate anion. | Boric acid (H₃BO₃), Hydrofluoric acid (HF), Calcium hydroxide (B78521) (Ca(OH)₂) |

| Elevated Temperature (Low Humidity) | Slow thermal decomposition over extended periods. Potential for discoloration and release of gaseous byproducts. | Thermal decomposition. | Hydrogen fluoride (HF), Calcium oxides (e.g., CaO), Boron oxides (e.g., B₂O₃) |

| Elevated Temperature and High Humidity | Accelerated degradation due to the combined effects of heat and moisture. Rapid decomposition and formation of corrosive products. | Synergistic effect of hydrolysis and thermal decomposition. | Hydrogen fluoride (HF), Boric acid (H₃BO₃), Calcium oxides, Calcium hydroxide |

| Sealed, Dry, and Cool Conditions | Expected to remain relatively stable over long periods. Minimal degradation. | N/A (under ideal storage) | N/A (under ideal storage) |

Due to its sensitivity to moisture and heat, long-term storage of this compound necessitates controlled environmental conditions. To maintain its chemical integrity, it should be stored in a tightly sealed container in a cool, dry place, away from sources of heat and moisture.

Electrochemical Applications of Calcium Tetrafluoroborate Hydrate in Energy Storage Systems

Electrolyte Formulation for Calcium-Ion Batteries

The formulation of an effective electrolyte is a multi-faceted challenge, requiring the careful selection of salts and solvents to achieve desirable properties such as ionic conductivity, electrochemical stability, and compatibility with electrode materials. Electrolytes based on calcium tetrafluoroborate (B81430), typically in carbonate solvents, have been central to demonstrating the feasibility of reversible calcium electrochemistry.

The behavior of calcium ions (Ca²⁺) in the electrolyte solution, particularly their interaction with solvent molecules, is fundamental to the battery's performance. In non-aqueous solvents commonly used for calcium batteries, such as mixtures of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), the Ca²⁺ ion is solvated, forming a coordination shell of solvent molecules. The strength of this solvation is critical; the Ca²⁺ ion must be readily desolvated at the electrode surface to allow for plating. osti.gov Compared to the magnesium ion (Mg²⁺), the Ca²⁺ ion possesses a lower charge density and Lewis acidity, which suggests that the energy required for desolvation could be lower, potentially leading to faster electrochemical kinetics. nih.gov

Computational studies and experimental observations indicate that in these carbonate-based electrolytes, the Ca²⁺ ion coordinates with the carbonyl oxygen atoms of the EC and PC molecules. nih.gov The structure of the solvated Ca²⁺ complex, including the number of solvent molecules in the primary solvation shell, influences the ion's mobility and the composition of the passivating layer that forms on the anode. osti.gov

In addition to solvent interactions, Ca²⁺ ions also form associations with the tetrafluoroborate (BF₄⁻) anions, creating ion pairs. researchgate.net The extent of ion pairing affects the number of free charge carriers and, consequently, the electrolyte's ionic conductivity. Optimizing conductivity is a key aspect of electrolyte design to minimize internal resistance and enable efficient battery operation.

Research has shown that the concentration of calcium tetrafluoroborate significantly impacts electrochemical performance. Studies using EC:PC as the solvent have demonstrated that a 0.45 M concentration of Ca(BF₄)₂ provides the best performance at 100°C, exhibiting the highest ionic conductivity and the smallest overpotential for calcium deposition compared to concentrations of 0.3 M and 0.8 M. nih.govresearchgate.net However, even under these optimized conditions, the coulombic efficiency remains modest (around 40%), indicating that significant side reactions occur. nih.gov In some multivalent electrolyte systems, increasing salt concentration can counterintuitively lead to better ion dissociation and higher conductivity by altering the dominant charge-carrying species from large, solvated clusters to more mobile ions. ornl.gov

Table 1: Performance of Ca(BF₄)₂ Electrolytes at Different Concentrations

| Concentration (M) | Solvent | Temperature (°C) | Key Observation | Reference |

| 0.3 - 0.8 | EC:PC | 100 | 0.45 M showed the highest ionic conductivity and lowest overpotential. | nih.govresearchgate.net |

| 0.45 | EC:PC | 100 | Best deposition/stripping performance, but ~40% coulombic efficiency. | nih.gov |

| 1.0 | EC:PC | Room Temp. | Reversible Ca plating/stripping achieved. | researchgate.net |

A defining characteristic of commercial calcium tetrafluoroborate is its existence as a hydrate (B1144303), Ca(BF₄)₂·xH₂O, with structural analysis identifying it as Ca(H₂O)₄(BF₄)₂. The water molecules are not merely adsorbed but are coordinated directly to the calcium ion. This intrinsic water content has a profound impact on the electrolyte's properties and performance. doaj.org

The process of drying this hydrated salt to achieve an anhydrous state is exceptionally challenging. doaj.orgresearchgate.net Heating the salt, particularly in the presence of carbonate solvents, can induce hydrolysis of the BF₄⁻ anion. researchgate.net In this reaction, the tetrafluoroborate anion effectively scavenges water, leading to its own decomposition and the formation of calcium fluoride (B91410) (CaF₂) and various boron compounds. researchgate.neteuropa.eu While this reduces the water content, it also lowers the concentration of the active salt. The presence of water, even in trace amounts, can also lead to the formation of a passivating calcium hydroxide (B78521) layer on the anode. europa.eu Consequently, the "hydration level" of the salt is a critical parameter that is intrinsically linked to the chemical stability of the electrolyte and the formation of the crucial solid electrolyte interphase (SEI).

Electrochemical Interfacial Phenomena at Electrodes

The interface between the electrolyte and the calcium metal anode is arguably the most critical component governing the success of a rechargeable calcium battery. The chemical and electrochemical reactions occurring at this interface lead to the formation of a passivation layer known as the solid electrolyte interphase (SEI). The properties of this SEI dictate whether reversible calcium plating and stripping can occur.

The successful and reversible electrodeposition of calcium using Ca(BF₄)₂-based electrolytes is entirely dependent on the formation of a stable and ionically conductive SEI. This interfacial layer is formed from the decomposition products of both the solvent and the salt anion.

Simulations and surface analyses reveal that the SEI in Ca(BF₄)₂/EC:PC systems is a composite material. It contains organic species derived from the reductive decomposition of the EC and PC solvents, such as oligomers containing C-C, C-H, and C=O functionalities. semanticscholar.org Crucially, it also contains inorganic components that arise from the decomposition and hydrolysis of the BF₄⁻ anion. nih.govsemanticscholar.org The primary inorganic constituents identified are calcium fluoride (CaF₂) and oxygenated boron species, believed to be cross-linked borates (BO₃). researchgate.netsemanticscholar.org

The composition of this SEI is distinct from that formed with other calcium salts. For instance, with calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂), the TFSI⁻ anion readily decomposes to form an inorganic-rich SEI that is blocking to Ca²⁺ ions. In contrast, the SEI from Ca(BF₄)₂ is more organic-rich and, critically, contains the borate (B1201080) species that are thought to be essential for facilitating Ca²⁺ transport. semanticscholar.org

The mechanism of reversible calcium plating and stripping is a multi-step process enabled by the unique SEI formed from the Ca(BF₄)₂ electrolyte. Reversible cycling has been successfully demonstrated in EC:PC solvents at both elevated temperatures (75–100 °C) and room temperature, achieving high coulombic efficiencies exceeding 95% in some cases. osti.gov

The process unfolds as follows:

Solvated Ion Migration: Solvated Ca²⁺ ions migrate from the bulk electrolyte to the anode surface.

Desolvation and SEI Transport: At the electrolyte-SEI interface, the Ca²⁺ ion is desolvated, shedding its coordinating solvent molecules. It then enters the SEI.

Ion Conduction through SEI: The Ca²⁺ ion percolates through the SEI. This transport is facilitated by the specific composition of the SEI, particularly the borate and CaF₂ components, which create pathways for divalent ion conduction while remaining electronically insulating to prevent further electrolyte decomposition. doaj.orgsemanticscholar.org

Electrodeposition: Upon reaching the SEI-anode interface, the Ca²⁺ ion is reduced to metallic calcium (Ca²⁺ + 2e⁻ → Ca), plating onto the anode surface.

The stripping process occurs in reverse. The critical role of the BF₄⁻ anion is highlighted by the fact that salts like Ca(ClO₄)₂ and Ca(TFSI)₂ fail to support reversible plating because they form passivating layers that are impervious to Ca²⁺ ions. nih.gov Remarkably, an electrode pre-passivated with the functional SEI from a Ca(BF₄)₂ electrolyte can be transferred to a Ca(TFSI)₂ electrolyte, where it then supports reversible calcium plating, proving that the interface, rather than the bulk electrolyte, is the key enabler of this chemistry. doaj.org

Calcium Ion Transport Kinetics and Diffusion in Electrolytes and Electrode Materials

The kinetics of calcium ion (Ca²⁺) transport and diffusion are critical parameters that dictate the performance of calcium-ion batteries (CIBs). In electrolytes based on calcium tetrafluoroborate (Ca(BF₄)₂), the mobility of Ca²⁺ ions is influenced by several factors, including the solvent, salt concentration, and operating temperature.

Research has shown that Ca(BF₄)₂ in a mixture of ethylene carbonate (EC) and propylene carbonate (PC) can facilitate reversible calcium deposition, albeit at elevated temperatures of 75-100 °C. osti.gov This elevated temperature requirement suggests a significant energy barrier for Ca²⁺ transport through the solid electrolyte interphase (SEI) at room temperature. semanticscholar.org The SEI is a passivation layer that forms on the electrode surface, and its composition and properties are crucial for stable battery cycling. In Ca(BF₄)₂-based electrolytes, the SEI is found to be rich in species derived from the decomposition of the BF₄⁻ anion, such as boron-oxygen compounds and calcium fluoride (CaF₂). semanticscholar.org It has been proposed that BO₃ species within the SEI may play a key role in facilitating Ca²⁺ transport. semanticscholar.org

The choice of solvent significantly impacts Ca²⁺ diffusion. Computational studies have identified solvents like acetonitrile (B52724) (AC), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dimethyl carbonate (DMC) as promoting high diffusion coefficients for Ca²⁺. researchgate.net The solvation environment around the Ca²⁺ ion, which is determined by the solvent molecules and the tetrafluoroborate anion, directly influences its mobility. researchgate.netjcesr.org

The diffusion of Ca²⁺ within the electrode material is another critical aspect. The larger ionic radius of Ca²⁺ (1.00 Å) compared to other divalent ions like Mg²⁺ (0.72 Å) can, in some cases, lead to faster diffusion kinetics within certain crystal structures due to lower charge density and polarizing power. researchgate.net However, the strong coulombic interactions between the divalent Ca²⁺ and the host lattice can also impede diffusion. Theoretical studies have calculated the migration energy barriers for Ca²⁺ in various potential cathode materials, providing insights into which materials might allow for more facile calcium insertion and extraction. nih.gov

Comparative Studies with Other Calcium Salts in Electrolyte Systems

In a key study comparing Ca(BF₄)₂, Ca(ClO₄)₂, and Ca(TFSI)₂ in an EC:PC solvent mixture at 100 °C, it was observed that only the Ca(BF₄)₂ electrolyte enabled significant calcium deposition and stripping. semanticscholar.orgresearchgate.net The electrolytes containing Ca(ClO₄)₂ and Ca(TFSI)₂ showed negligible activity under the same conditions, underscoring the profound impact of the counter-anion on the electrochemical process. semanticscholar.org The 0.45 M Ca(BF₄)₂ electrolyte demonstrated the best performance in this study, exhibiting the lowest overpotential for deposition and stripping. semanticscholar.org However, it's important to note that the coulombic efficiency was only around 40%, indicating substantial side reactions and electrolyte decomposition. semanticscholar.org

The nature of the solid electrolyte interphase (SEI) formed with different salts also varies significantly. For instance, the passivation layer formed on a calcium electrode in a Ca(BF₄)₂ electrolyte was found to be about 12 nm thick, whereas in a Ca(TFSI)₂ electrolyte, it was much thicker, at approximately 80 nm. semanticscholar.orgnih.gov The composition of the SEI also differs; the one formed from Ca(BF₄)₂ contains a notable amount of boron in an oxygenated environment and CaF₂, which are believed to be crucial for Ca²⁺ transport. semanticscholar.org In contrast, the SEI from the Ca(TFSI)₂ electrolyte is characterized by a higher proportion of CaCO₃. semanticscholar.orgnih.gov

More advanced electrolyte systems utilizing salts with weakly coordinating anions, such as calcium tetrakis(hexafluoroisopropyloxy)borate (Ca[B(hfip)₄]₂), have been developed and show promising results at room temperature, including high ionic conductivity and oxidative stability. semanticscholar.org These newer salts provide a benchmark against which the performance of more traditional salts like calcium tetrafluoroborate can be assessed, driving further research into optimizing electrolyte formulations for next-generation calcium batteries.

Theoretical and Computational Chemistry of Calcium Tetrafluoroborate Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ca(H₂O)₄(BF₄)₂, DFT calculations can elucidate the nature of chemical bonding, electronic properties, and energetic aspects of hydration and dehydration.

Recent crystallographic studies have definitively established the structure of hydrated calcium tetrafluoroborate (B81430) as Ca(H₂O)₄(BF₄)₂. In this structure, the calcium ion is coordinated by four water molecules and four fluorine atoms from the tetrafluoroborate anions, forming a [CaO₄F₄] square antiprism. These antiprisms share fluorine corners with the [BF₄] tetrahedra, creating one-dimensional ribbons. These ribbons are further interconnected by a complex network of hydrogen bonds.

While specific DFT calculations on the electronic structure of Ca(H₂O)₄(BF₄)₂ are not extensively reported in the literature, the principles of chemical bonding can be inferred from its crystal structure and by analogy to similar hydrated ionic compounds. DFT studies on other hydrated salts, such as dicesium nickel selenate (B1209512) tetrahydrate, reveal that the analysis of electron density (ρ) and its Laplacian (∇²ρ) at bond critical points can effectively describe the nature of the chemical bonds. For Ca(H₂O)₄(BF₄)₂, the Ca-O and Ca-F bonds are expected to be predominantly ionic, characterized by low electron density and positive Laplacian values at the bond critical points. This ionic character arises from the significant electronegativity difference between the calcium cation and the oxygen and fluorine atoms.

A natural bond orbital (NBO) analysis, a common tool in DFT studies, could further quantify the charge distribution and donor-acceptor interactions within the crystal lattice. researchgate.net Such an analysis would likely confirm the transfer of approximately +2e charge from the calcium atom and a -1e charge for each tetrafluoroborate anion, with significant charge localization on the fluorine and oxygen atoms.

Experimental thermogravimetric analysis (TGA) of Ca(H₂O)₄(BF₄)₂ shows a two-step decomposition process, with an initial loss of water molecules occurring at elevated temperatures. nih.gov Computational studies can provide a more detailed understanding of the energetics of this process. The hydration energy, which is the energy released upon the hydration of an ion, can be calculated using DFT. For instance, studies on the hydration energies of other divalent metal ions like Ca²⁺ and Ni²⁺ have been successfully performed using methods like blackbody infrared radiative dissociation (BIRD) coupled with master equation modeling, yielding valuable experimental benchmarks for computational methods. nih.gov

DFT calculations can be employed to determine the binding energies of individual water molecules to the calcium ion within the crystal lattice. It is expected that the binding energies of the four water molecules directly coordinated to the Ca²⁺ ion in the first hydration shell are significantly higher than those of any potential outer-shell water molecules.

The dehydration pathway can be simulated by computationally removing water molecules from the crystal structure and calculating the energy changes. Such simulations can help identify intermediate hydrate (B1144303) structures, such as a potential dihydrate, Ca(H₂O)₂(BF₄)₂, and the associated energy barriers for each dehydration step. acs.orgdntb.gov.ua This information is critical for understanding the thermal stability of the compound and the conditions required for preparing anhydrous Ca(BF₄)₂ for use in non-aqueous battery electrolytes.

| Hydration Parameter | Description | Relevance to Ca(H₂O)₄(BF₄)₂ |

| Hydration Energy | The energy released when ions are hydrated. | Determines the stability of the hydrated salt. DFT can calculate the stepwise binding energies of water molecules. |

| Dehydration Pathway | The sequence of structural changes and water loss upon heating. | Crucial for preparing anhydrous salt for battery applications. TGA shows a multi-step process. |

| Intermediate Hydrates | Partially dehydrated forms of the salt. | A dihydrate, Ca(H₂O)₂(BF₄)₂, has been postulated as a possible intermediate. acs.org |

The calculated vibrational frequencies would correspond to the stretching and bending modes of the water molecules, the B-F bonds in the tetrafluoroborate anion, and the Ca-O and Ca-F bonds in the coordination polyhedron. The simulated spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For instance, the O-H stretching region would be particularly sensitive to the hydrogen bonding network within the crystal. The vibrational modes of the BF₄⁻ anion would also be influenced by its coordination to the calcium ion and its involvement in hydrogen bonding.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of atoms and molecules. For calcium tetrafluoroborate hydrate, MD simulations can provide insights into ion solvation, transport mechanisms in solution, and the dynamics of the dehydration process.

When dissolved in a solvent, such as water or the organic carbonates used in battery electrolytes, the Ca²⁺ and BF₄⁻ ions become solvated. MD simulations can model the structure and dynamics of the solvation shells around these ions.

For the Ca²⁺ ion in aqueous solution, MD simulations using polarizable force fields have shown average coordination numbers of around 7.3. rochester.edu The lifetime of water molecules in the first solvation shell of Ca²⁺ is on the order of a few picoseconds, indicating a relatively dynamic coordination environment. rochester.edu In a solution containing tetrafluoroborate anions, the BF₄⁻ ions can also participate in the coordination of the Ca²⁺ ion, forming contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), or remaining as free ions. The balance between these species is dependent on the salt concentration and the nature of the solvent.

The solvation of the BF₄⁻ anion involves the formation of hydrogen bonds between the fluorine atoms and the hydrogen atoms of water or other protic solvent molecules. Ultrafast 2D IR spectroscopy studies on NaBF₄ solutions have directly observed the chemical exchange of water molecules hydrogen-bonded to the BF₄⁻ anion. acs.org

| Ion | Coordination Number (in water) | First Shell Water Lifetime |

| Ca²⁺ | ~7.3 rochester.edu | a few picoseconds rochester.edu |

In the context of electrolytes for calcium-ion batteries, the transport of Ca²⁺ and BF₄⁻ ions through the solvent is of paramount importance as it directly relates to the ionic conductivity of the electrolyte. MD simulations can be used to calculate the diffusion coefficients of these ions.

The diffusion of ions in an electrolyte is a complex process influenced by factors such as ion size, charge, solvation shell structure, ion pairing, and solvent viscosity. MD simulations have been extensively used to study ion transport in various electrolyte systems. For instance, simulations of CaCl₂ aqueous solutions have shown that the self-diffusivities of ions and water molecules are in good agreement with experimental measurements. arxiv.orgarxiv.org

A computational study on Ca²⁺ solvation and mobility in various organic solvents and ionic liquids found that the choice of solvent significantly impacts ion pairing and, consequently, the diffusion coefficient of the Ca²⁺ ion. researchgate.net While specific diffusion coefficients for Ca²⁺ and BF₄⁻ from the hydrate in a particular electrolyte are not reported, MD simulations provide the theoretical framework to calculate these values. The Einstein relation, which relates the mean squared displacement (MSD) of an ion over time to its diffusion coefficient, is typically employed in these calculations.

Ab Initio and Hybrid Quantum/Classical Approaches for Complex Systems

Ab initio quantum mechanical methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a powerful tool for investigating the electronic structure and properties of this compound. These first-principles calculations could be employed to elucidate the nature of the interactions between the calcium cation (Ca²⁺), the tetrafluoroborate anion (BF₄⁻), and the water molecules of hydration.

For a system like this compound, which involves the interplay of ionic bonds, covalent bonds within the tetrafluoroborate anion, and ion-dipole interactions with water, a multi-faceted computational approach would be necessary. Hybrid quantum/classical (QM/MM) methods are particularly well-suited for such complex systems. In a QM/MM simulation, the core region of interest—for instance, the calcium ion and its immediate coordination sphere of water molecules and tetrafluoroborate anions—would be treated with a high level of quantum mechanics. The remainder of the system, including the extended solvent environment, would be modeled using less computationally expensive classical molecular mechanics force fields. This approach allows for the accurate description of electronic effects where they are most important, while still being able to simulate a system large enough to be representative of the bulk material.

Potential research findings that could be generated from these methods include:

Coordination Chemistry: Detailed information on the coordination number and geometry of the calcium ion with both the water molecules and the tetrafluoroborate anions.

Interaction Energies: Quantification of the binding energies between the constituent ions and solvent molecules, providing insight into the stability of the hydrated complex.

Electronic Properties: Analysis of the charge distribution and electronic structure, which are crucial for understanding the compound's reactivity and its behavior in electrochemical applications.

Computational Prediction of Structural Stability and Reactivity

Computational methods are invaluable for predicting the structural stability and reactivity of compounds like this compound. Density Functional Theory (DFT) is a prominent ab initio method that could be applied to investigate these aspects.

The structural stability of different hydration states of calcium tetrafluoroborate could be systematically studied by calculating their formation energies. By comparing the energies of various possible crystal structures or hydrated clusters, the most thermodynamically stable forms could be identified. Molecular dynamics (MD) simulations, either based on ab initio principles (AIMD) or classical force fields, could further probe the dynamic stability of the compound at different temperatures and pressures. These simulations would track the atomic motions over time, revealing potential phase transitions, decomposition pathways, or changes in the coordination environment.

The reactivity of this compound, particularly its behavior as an electrolyte, is another area ripe for computational investigation. Key aspects that could be predicted include:

Ion Dissociation: The process of the calcium and tetrafluoroborate ions separating in a solvent can be modeled to understand the compound's solubility and the availability of charge carriers.

Electrochemical Stability Window: By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the voltage range within which the electrolyte remains stable without being oxidized or reduced can be estimated. This is a critical parameter for battery applications.

Ion Transport Properties: MD simulations can be used to calculate diffusion coefficients for the calcium and tetrafluoroborate ions within a solvent, providing a measure of the electrolyte's ionic conductivity.

The following table summarizes the potential data that could be obtained for this compound through the application of the discussed computational methods.

| Computational Method | Predicted Property | Potential Research Finding |

| Ab Initio (e.g., DFT) | Formation Energy | Determination of the most stable hydration state and crystal structure. |

| Ab Initio (e.g., DFT) | Electronic Structure (HOMO/LUMO) | Estimation of the electrochemical stability window for electrolyte applications. |

| Hybrid QM/MM | Coordination Environment | Detailed analysis of the geometry and strength of interactions in the first solvation shell of the calcium ion. |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic Stability | Simulation of structural changes and decomposition pathways at operational temperatures. |

| Classical Molecular Dynamics (MD) | Ion Diffusion Coefficients | Prediction of ionic conductivity based on the mobility of Ca²⁺ and BF₄⁻ ions in a solvent. |

While specific research on the computational chemistry of this compound is currently lacking, the application of the theoretical methods outlined above holds significant promise for advancing our understanding of this important compound. Such studies would provide fundamental insights into its structure, stability, and reactivity, which are essential for its rational design and application in various technologies.

Advanced Analytical Methodologies for Calcium Tetrafluoroborate Hydrate

High-Precision Water Content Determination (e.g., Karl Fischer Titration for Hydrates)

Karl Fischer (KF) titration stands as a premier and highly specific method for the determination of water content in a vast array of substances, including hydrates. mt.comresearchgate.net Its accuracy and ability to measure water at levels from parts per million (ppm) to 100% make it particularly suitable for analyzing calcium tetrafluoroborate (B81430) hydrate (B1144303). mt.commetrohmsiam.com The method is based on the Bunsen reaction, where iodine oxidizes sulfur dioxide in the presence of water. The reaction has been modified to proceed in an alcohol medium, typically methanol, with a base like pyridine (B92270) or imidazole (B134444) to neutralize the resulting acids. metrohmsiam.com

The fundamental chemical reaction is: H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I mt.com

There are two primary modes of Karl Fischer titration: volumetric and coulometric.

Volumetric KF Titration: In this method, a KF reagent containing a known concentration of iodine is added to the sample dissolved in a suitable solvent. The endpoint is reached when the first trace of excess iodine is detected, typically by a platinum indicator electrode. This technique is well-suited for samples with a higher water content. mt.com

Coulometric KF Titration: This is an absolute method where iodine is generated electrochemically in the titration cell from an iodide-containing reagent. The amount of water is determined by the total charge required to generate enough iodine to react with all the water present, according to Faraday's law. Coulometry is exceptionally sensitive and ideal for determining trace amounts of water. mt.commetrohmsiam.com

For a hydrate like calcium tetrafluoroborate, especially when dealing with solids that may not readily dissolve, a KF oven can be employed. The sample is heated in a sealed vial, and a carrier gas, such as dry nitrogen, transports the released water into the KF titration cell for analysis. ppd.com This prevents interference from the sample matrix itself. The temperature for the oven needs to be carefully optimized to ensure complete release of water of hydration without causing thermal decomposition of the compound, which could generate additional water and lead to inaccurate results. ppd.com

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For an ionic compound like calcium tetrafluoroborate hydrate, ion chromatography is an indispensable tool for assessing its purity by analyzing its anionic component and profiling any anionic impurities.

Ion chromatography (IC) is a high-performance liquid chromatography (HPLC) technique used for the separation and quantification of ions. It is the method of choice for analyzing the tetrafluoroborate (BF₄⁻) anion and potential anionic impurities such as fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), nitrate (B79036) (NO₃⁻), and sulfate (B86663) (SO₄²⁻). researchgate.net

The separation is typically achieved on a high-capacity, hydroxide-selective anion-exchange column. thermofisher.com A key aspect of the analysis is the choice of eluent, which is the mobile phase that carries the sample through the column. Common eluents for anion analysis include potassium biphthalate or potassium hydroxide (B78521) solutions. researchgate.net The separated anions are usually detected by a conductivity detector. researchgate.netuw.edu.pl

Research has demonstrated the successful determination of tetrafluoroborate in various matrices using IC. researchgate.netamecj.com Optimized conditions for separating tetrafluoroborate from common inorganic anions have been established, involving specific eluent concentrations, flow rates, and column temperatures to achieve good resolution and peak shape. researchgate.net For instance, one study reported the use of a Shim-pack IC-A3 anion-exchange column with 1.25 mmol/L potassium biphthalate as the eluent at a column temperature of 45 °C and a flow rate of 1.5 mL/min. researchgate.net

The table below summarizes typical parameters for the ion chromatographic analysis of tetrafluoroborate and other common anions.

Table 1: Example of Ion Chromatography Parameters for Anion Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Shim-pack IC-A3 anion-exchange | researchgate.net |

| Eluent | 1.25 mmol/L Potassium Biphthalate | researchgate.net |

| Flow Rate | 1.5 mL/min | researchgate.net |

| Column Temperature | 45 °C | researchgate.net |

| Detection | Suppressed Conductivity | researchgate.net |

| Detection Limits | 0.02 - 0.58 mg/L | researchgate.net |

| Relative Standard Deviation (RSD) | < 0.8% | researchgate.net |

This technique's high sensitivity and specificity allow for the detection and quantification of trace-level anionic impurities, which is critical for the quality control of this compound.

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) Methods for Cation Quantification

To quantify the calcium (Ca²⁺) cation in this compound, atomic spectroscopy techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) are employed. These methods are highly sensitive and specific for elemental analysis. researchgate.net

Atomic Absorption Spectroscopy (AAS)

AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. ccri.edu In practice, the sample solution is aspirated into a flame (typically an air-acetylene flame), which atomizes the sample. oiv.int A light beam from a hollow cathode lamp, containing calcium, is directed through the flame. The calcium atoms in the flame absorb light at a characteristic wavelength (422.7 nm for calcium), and the amount of light absorbed is proportional to the concentration of the calcium in the sample. ccri.eduoiv.int

To prevent chemical interferences from anions like phosphate (B84403) and sulfate, a releasing agent or protecting agent, such as lanthanum chloride, is often added to the samples and standards. nemi.gov

Table 2: Typical Instrumental Parameters for Calcium Analysis by AAS

| Parameter | Setting | Reference |

|---|---|---|

| Technique | Flame Atomic Absorption Spectroscopy | oiv.int |

| Wavelength | 422.7 nm | oiv.int |

| Lamp | Calcium hollow-cathode lamp | oiv.int |

| Flame | Reducing air-acetylene | oiv.int |

| Interference Suppressant | Lanthanum Chloride Solution | nemi.gov |

Inductively Coupled Plasma (ICP) Methods

ICP techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), offer another powerful approach for calcium quantification. In these methods, the sample is introduced into a high-temperature plasma (typically argon plasma), which excites the calcium atoms and ions.

ICP-OES: In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths as they return to their lower energy states. The intensity of this emitted light is directly proportional to the concentration of calcium in the sample. This method is robust and has a wide linear dynamic range. nih.gov

ICP-MS: ICP-MS uses the plasma to generate ions, which are then directed into a mass spectrometer to be separated and detected based on their mass-to-charge ratio. ICP-MS is known for its exceptionally low detection limits and ability to perform isotopic analysis. nih.gov A challenge in analyzing the most abundant isotope of calcium, ⁴⁰Ca, is its isobaric interference with argon (⁴⁰Ar), the primary component of the plasma gas. Modern ICP-MS/MS systems can mitigate this interference by using a reaction gas in a collision/reaction cell. nih.gov

Both AAS and ICP methods provide accurate and reliable quantification of calcium in this compound, ensuring the stoichiometric integrity of the compound.

Method Development and Validation for Quantitative and Qualitative Analysis

The development and validation of analytical methods are critical to ensure that the results obtained are reliable, accurate, and reproducible. Any method used for the analysis of this compound, whether for water content, purity, or ionic composition, must undergo a rigorous validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

Method development involves optimizing various parameters to achieve the desired performance. For a chromatographic method, this would include selecting the appropriate column, mobile phase composition, flow rate, and detector settings. researchgate.net For spectroscopic methods, it involves choosing the right wavelength, slit width, and sample preparation procedures. nih.gov

Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. mdpi.com Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using a reference material or by recovery studies of spiked samples. researchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

The table below outlines the typical validation parameters for an analytical method.

Table 3: Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Correlation coefficient (r or r²) of the calibration curve | r ≥ 0.999 |

| Accuracy | Percent recovery of a known amount of analyte | 98.0% - 102.0% |

| Precision | Relative Standard Deviation (RSD) | RSD ≤ 2% |

| Specificity | No interference from excipients or related substances | Peak purity and resolution |

| LOD & LOQ | Signal-to-Noise ratio | LOD (S/N ≥ 3), LOQ (S/N ≥ 10) |

By systematically developing and validating the analytical methods for this compound, one can ensure the quality, consistency, and reliability of the data generated for this compound.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing calcium tetrafluoroborate hydrate?

Answer:

this compound is typically synthesized by reacting calcium carbonate (CaCO₃) with tetrafluoroboric acid (HBF₄) in aqueous medium. Key steps include:

- Purification : Recrystallization from anhydrous ethanol to minimize hydrate instability .

- Characterization :

- Purity Analysis : Use X-ray diffraction (XRD) to confirm crystallinity and phase identity .

- Water Content : Karl-Fischer titration ensures precise measurement of hydration levels (e.g., monohydrate vs. hexahydrate forms) .

- Hygroscopicity Testing : Store samples in desiccators with anhydrous silica gel to assess moisture absorption rates .

Basic: How should this compound be stored to maintain stability in laboratory settings?

Answer:

Due to its hygroscopic nature, store the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Key recommendations:

- Temperature : Room temperature (20–25°C) is acceptable, but avoid exposure to humidity >40% .

- Decomposition Risks : Avoid contact with drying agents like magnesium sulfate, which can destabilize the hydrate structure .

Advanced: How can researchers design electrochemical experiments using this compound as an electrolyte for calcium-ion batteries?

Answer:

Experimental Design :

- Electrolyte Preparation : Dissolve 0.45 M this compound in a 1:1 v/v mixture of ethylene carbonate (EC) and propylene carbonate (PC). Ensure dryness (<40 ppm H₂O) via molecular sieves .

- Electrochemical Testing :

- Cycling Stability : Use galvanostatic charge-discharge cycles with calcium metal anodes and ferrite-based cathodes .

- Ionic Conductivity : Measure via electrochemical impedance spectroscopy (EIS) across 0.1–10 MHz frequencies .

Key Variables : Solvent ratios (EC/PC) and salt concentration significantly impact ion mobility and battery performance .

Advanced: What methodologies are used to evaluate the synergistic effects of this compound with ionic liquids in gas hydrate inhibition?

Answer:

Kinetic Hydrate Inhibition (KHI) Studies :

- Experimental Setup : Use high-pressure reactors to simulate gas hydrate conditions (e.g., 3.5–7.1 MPa, 278 K) with methane or CO₂/CH₄ mixtures .

- Additive Combinations : Test mixtures with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIm]BF₄) and polymers like poly(N-vinylcaprolactam) (PVCap):

Advanced: How should researchers address contradictions in reported optimal concentrations of this compound for electrolyte applications?

Answer:

Contradiction Analysis :

- Source Comparison : Compare studies using differing solvent systems (e.g., EC/PC vs. EC/DMC) or moisture levels (<40 ppm vs. ambient) .

- Controlled Replication : Reproduce experiments with standardized protocols for solvent purity, salt hydration state, and electrode materials.

- Statistical Validation : Use ANOVA to assess significance of concentration-dependent effects on ionic conductivity or cyclability .

Advanced: What are the best practices for analyzing decomposition byproducts of this compound under electrochemical stress?

Answer:

Analytical Workflow :